N-[(1S)-1-Cyano-2-phenylethyl]formamide is a chemical compound with the molecular formula and a molecular weight of 174.20 g/mol. This compound has garnered attention in scientific research due to its potential pharmacological applications, particularly as an inhibitor of dipeptidyl peptidase 1 (DPP1), which is relevant in treating various respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
The compound is classified under organic compounds, specifically as an amide due to the presence of the formamide functional group. It is derived from the reaction of phenylethylamine derivatives with cyano compounds. The unique stereochemistry, denoted by the (1S) configuration, indicates specific spatial arrangements that can influence biological activity .
The synthesis of N-[(1S)-1-Cyano-2-phenylethyl]formamide typically involves several steps:
The yield and purity of the synthesized compound are critical for its application in pharmacological studies. High-performance liquid chromatography (HPLC) is commonly employed to assess purity, ensuring that the compound exceeds 95% purity for biological testing .
Key data points include:
N-[(1S)-1-Cyano-2-phenylethyl]formamide can undergo various chemical reactions, including:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-withdrawing nature of the cyano group, which enhances nucleophilicity at adjacent sites.
The mechanism of action for N-[(1S)-1-Cyano-2-phenylethyl]formamide as a DPP1 inhibitor involves:
Data from enzyme assays indicate that this compound exhibits an IC50 value of less than 100 nmol/L for DPP1 inhibition, demonstrating potent pharmacological activity .
Relevant data from studies indicate that careful handling is necessary to maintain integrity during experimentation .
N-[(1S)-1-Cyano-2-phenylethyl]formamide has several notable applications in scientific research:
The discovery of N-[(1S)-1-Cyano-2-phenylethyl]formamide is rooted in classical multicomponent reactions for heterocycle synthesis, particularly adaptations of the Bucherer-Bergs reaction. This reaction, first described by Bergs and later refined by Bucherer, involves the condensation of carbonyl compounds, cyanides, and ammonium carbonate to yield hydantoins—five-membered heterocycles with two nitrogen atoms [6]. N-[(1S)-1-Cyano-2-phenylethyl]formamide emerged as a stable, isolable intermediate in these syntheses when phenylacetaldehyde derivatives were used as carbonyl precursors. Its isolation represented a significant advancement in heterocyclic chemistry, enabling the controlled production of chiral hydantoins without requiring harsh cyclization conditions [6]. Early applications focused on synthesizing natural products like hydantocidin, a spiro-hydantoin with herbicidal properties, where the formamide group facilitated stereoselective ring closure [6].
The compound’s structural features—a chiral benzylic carbon, nitrile group, and formamide moiety—make it exceptionally versatile. Its discovery bridged classical hydantoin chemistry and modern enantioselective drug synthesis, as evidenced by its role in generating pharmacologically active heterocycles documented in patents [1] [3]. For example, WO2015110826A1 highlights its use as a precursor to 1,4-oxazepane-2-carboxamides, which exhibit dipeptidyl peptidase I (DPP-I) inhibition [3]. The reaction efficiency for key intermediates is compared below:
Table 1: Synthetic Efficiency of N-[(1S)-1-Cyano-2-phenylethyl]formamide-Derived Heterocycles
Target Heterocycle | Reaction Conditions | Yield (%) | Key Application |
---|---|---|---|
5-Phenylimidazolidine-2,4-dione | KCN/(NH₄)₂CO₃, ethanol/H₂O, 70°C | 65–78 | Anticonvulsant precursors |
1,4-Oxazepane-2-carboxamide | Formamide condensation, then cyclization | 82 | DPP-I inhibitors for respiratory diseases |
Pyrimidoisoquinolinone | POCl₃ cyclization, then aniline condensation | 54 | Phosphodiesterase inhibitors (e.g., RPL554) |
N-[(1S)-1-Cyano-2-phenylethyl]formamide serves as a linchpin in enantioselective synthesis due to its stereogenic center and bifunctional reactivity. The nitrile group undergoes stereoretentive transformations, such as hydrolysis to carboxylic acids or reduction to primary amines, while the formamide moiety directs metal-mediated asymmetric reactions [7] [8]. Its chiral benzylic position arises from asymmetric hydrogenation of precursors like 2-phenylacrylonitrile using chiral catalysts (e.g., Rh-DuPhos complexes), achieving enantiomeric excess (ee) >98% [8]. This high stereochemical fidelity is critical for synthesizing active pharmaceutical ingredients (APIs) where racemization diminishes biological activity.
In leukotriene modifier synthesis, the formamide group participates in titanium-mediated aldol reactions, yielding β-hydroxy carbonyl compounds with diastereoselectivity ≥95:5 [7]. The nitrile functionality enables chain elongation via alkylation or Michael additions without epimerization, as demonstrated in the synthesis of RPL554—a dual phosphodiesterase (PDE) 3/4 inhibitor for chronic obstructive pulmonary disease. Here, the compound is alkylated at the α-position of the nitrile, followed by urea formation to construct the PDE-binding pharmacophore [8]. The synthetic versatility is quantified below:
Table 2: Enantioselective Reactions Using N-[(1S)-1-Cyano-2-phenylethyl]formamide
Reaction Type | Conditions | Stereoselectivity (de/ee) | Product Application |
---|---|---|---|
Asymmetric hydrogenation | Rh-(R,R)-DuPhos, H₂ (50 psi) | >98% ee | Chiral β-amino acid precursors |
Diastereoselective aldol | TiCl₄/(S)-proline derivative, −78°C | 95:5 dr | Anti-inflammatory intermediates |
Enzymatic nitrile hydrolysis | Rhodococcus sp. amidase, pH 7.2 | 99% ee | Nonsteroidal anti-inflammatory drugs |
This compound is a critical precursor for DPP-I inhibitors, cysteine proteases implicated in respiratory diseases, autoimmune disorders, and cancer metastasis. Its (S)-configuration enables precise mimicry of dipeptide motifs in inhibitors, as seen in AU2017200338B2 and WO2015110826A1, which detail N-[(1S)-1-Cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides [1] [3]. The nitrile group binds covalently to the catalytic cysteine residue of DPP-I, forming a reversible thioimidate adduct that blocks substrate hydrolysis. Concurrently, the formamide-derived oxazepane ring occupies the S2 pocket, enhancing potency and selectivity over related proteases like cathepsin C [3].
Structure-activity relationship (SAR) studies show that modifications to the phenethyl group modulate inhibitory kinetics. For instance, para-substituted aryl derivatives increase hydrophobic interactions with the S3 subsite, improving half-maximal inhibitory concentration (IC₅₀) values from micromolar to nanomolar ranges [2]. WO2011154677A1 further exploits this scaffold for 1-aminocycloalkylcarboxamide inhibitors, where the formamide intermediate ensures optimal spatial orientation of the pharmacophore [2]. The compound’s role in respiratory therapeutics is underscored by its integration into clinical candidates for chronic obstructive pulmonary disease and asthma, as shown below:
Table 3: DPP-I Inhibitors Derived from N-[(1S)-1-Cyano-2-phenylethyl]formamide
Inhibitor Structure | DPP-I IC₅₀ (nM) | Selectivity (vs. Cathepsin L) | Therapeutic Target |
---|---|---|---|
(2S)-N-[(1S)-1-Cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamide | 2.1 | >500-fold | Chronic obstructive pulmonary disease |
N-[(1S)-1-Cyano-2-(4-fluorophenyl)ethyl]-1-aminocyclobutanecarboxamide | 5.7 | >300-fold | Cystic fibrosis |
3-Cyclopropyl-N-[(1S)-1-cyano-2-phenylethyl]-2-[(trifluoroethyl)amino]propanamide | 0.9 | >1000-fold | Bronchitis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7